Product packaging for EMAC4001(Cat. No.:)

EMAC4001

Cat. No.: B1192696
M. Wt: 565.044
InChI Key: LLFSKETWTCGGIS-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EMAC4001 is a novel sunitinib derivative developed to enhance anticancer activity, specifically for investigating new therapeutic strategies against glioblastoma (GBM), the most common and malignant primary brain tumor in adults . Characterized as an isatin/dihydropyrazole hybrid, this analog is part of a series of compounds designed with chemical modifications to the sunitinib structure, aiming to improve its tyrosine kinase inhibitory properties and overcome the challenges of conventional GBM therapy . In vitro studies demonstrate that this compound exhibits potent anticancer activity. Specifically, it showed the strongest effect in reducing cell viability in human brain cancer cell lines (U-87MG and A-172) among 16 tested analogs . Furthermore, in single-cell migration assays, this compound was the most active compound at inhibiting the migration of U-87MG glioma cells, a key mechanism in cancer metastasis . While it shares the indolin-2-one core fragment with sunitinib, which is essential for antiangiogenic properties, its specific molecular targets and detailed mechanism of action are an active area of research believed to involve the inhibition of key receptor tyrosine kinases (RTKs) overexpressed in GBM . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C31H21ClN4O3S

Molecular Weight

565.044

IUPAC Name

(Z)-5-(5-Chloro-2-oxoindolin-3-ylidene)-2-(5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one

InChI

InChI=1S/C31H21ClN4O3S/c1-39-22-11-8-18(9-12-22)26-16-25(20-7-6-17-4-2-3-5-19(17)14-20)35-36(26)31-34-30(38)28(40-31)27-23-15-21(32)10-13-24(23)33-29(27)37/h2-15,26H,16H2,1H3,(H,33,37)/b28-27-

InChI Key

LLFSKETWTCGGIS-DQSJHHFOSA-N

SMILES

O=C1N=C(N2N=C(C3=CC=C4C=CC=CC4=C3)CC2C5=CC=C(OC)C=C5)S/C1=C6C(NC7=C\6C=C(Cl)C=C7)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EMAC4001;  EMAC 4001;  EMAC-4001

Origin of Product

United States

Synthetic Strategies and Structure Activity Relationship Sar Studies of Emac4001

Advanced Synthetic Methodologies for EMAC4001 and Analogues

The synthesis of this compound and its analogues involves multi-step chemical reactions designed to construct its unique hybrid scaffold. This process leverages established organic synthesis techniques to achieve the desired molecular architecture.

Development of Isatin-Dihydropyrazole Hybrid Scaffolds

The core structure of this compound is an isatin-dihydropyrazole hybrid, a scaffold that has garnered significant interest in medicinal chemistry for its diverse biological activities. The synthesis of this compound begins with the preparation of diarylpropenones. For compounds like this compound, this involves the reaction of 2-acetylnaphthalene (B72118) with 4-methoxybenzaldehyde (B44291) in an ethanol (B145695) solution, facilitated by the presence of a 10% sodium hydroxide (B78521) aqueous solution at 0 °C. The resulting solids are then crystallized from ethanol. nih.gov

Subsequently, these diarylpropenones are reacted with thiosemicarbazide (B42300) under reflux in ethanol, with the addition of a freshly prepared 5% potassium hydroxide ethanol solution. This step is crucial for the formation of the dihydrothiazole ring and the condensation of the substituted isatin (B1672199), which are achieved in a single, three-component reaction. The final step involves refluxing the 3,5-diaryldihydropyrazole, ethyl bromoacetate, and the appropriate isatin derivative in acetic acid in the presence of anhydrous sodium acetate (B1210297) to yield the target compounds, including this compound. nih.gov

Exploration of Synthetic Pathways to Sunitinib (B231) Derivatives

This compound is recognized as a sunitinib analogue, demonstrating significantly higher anticancer activity than sunitinib in certain contexts. researcher.lifedntb.gov.uadntb.gov.uaunica.it While the specific synthetic route for this compound does not directly involve starting from sunitinib, its classification as a "sunitinib derivative" or "analogue" stems from its structural resemblance to sunitinib's core pharmacophore, particularly the isatin nucleus, and its shared therapeutic objective as a multi-kinase inhibitor. nih.gove-century.us The design of this compound and similar compounds often incorporates structural features found beneficial in sunitinib, such as the 2-naphthyl substituent in position 3 of the dihydropyrazole ring and halogen or methoxy (B1213986) groups at position 5 of the isatin nucleus, which are noted to enhance antiproliferative activity. e-century.us This indicates a rational drug design approach where the synthetic pathways are explored to create compounds that mimic or improve upon the activity profile of established drugs like sunitinib.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics play a pivotal role in the design and optimization of this compound analogues. These computational methodologies enable researchers to establish mathematical models correlating chemical structure with biological activity, thereby guiding the synthesis of more potent and selective compounds. researchgate.net

Computational Modeling for Activity Prediction

Computational modeling, including molecular docking, is integral to predicting the activity of novel compounds before their synthesis. This approach helps in understanding the interactions between a compound and its biological targets at a molecular level. For compounds like this compound, in silico studies have been employed to elucidate their preclinical anticancer potential, identifying key protein residues involved in their mechanism of action. researcher.life The development of reliable QSAR models is often cultivated by structure-based design methods such as docking, which provide insights into the binding modes and affinities of potential drug candidates. researchgate.net

In Silico Methods for Lead Optimization and Chemical Space Exploration

In silico methods are crucial for lead optimization and the exploration of vast chemical spaces. By analyzing the structure-activity data of this compound and its analogues, QSAR models can predict how structural modifications will impact biological activity. This allows for the systematic design of new molecular modifications to achieve more desirable pharmacological properties. researchgate.net Cheminformatics tools facilitate the navigation of chemical space, identifying novel compounds with predicted enhanced activity or improved physicochemical properties, thereby accelerating the drug discovery process.

Structural Modulations and Their Impact on Preclinical Biological Activity

Structural modulations of the isatin-dihydropyrazole scaffold significantly influence the preclinical biological activity of this compound and its analogues. These modifications are systematically investigated to optimize the compound's potency and selectivity against cancer cells.

Preliminary structure-activity relationship studies have shown that the presence of specific substituents on the isatin nucleus is beneficial for antitumor activity. For instance, a chlorine atom or a methyl moiety at position 5 of the isatin nucleus has been identified as favorable for enhancing the compound's anticancer properties. nih.govresearchgate.netresearchgate.netfigshare.comnih.gov Conversely, modifications to the dihydropyrazole ring can have a detrimental effect on potency. For example, the substitution of the 2-naphthyl moiety with a 2-thiophenyl group at position 3 of the dihydropyrazole ring, as seen in EMAC4012 compared to this compound, led to a notable decrease in activity. nih.gov

This compound has demonstrated remarkable preclinical biological activity across a spectrum of human cancer cell lines. It has proven to be a highly potent antiproliferative agent, inducing apoptosis in various tumor cell lines. glixxlabs.com

Antiproliferative Activity of this compound against Various Cancer Cell Lines nih.govresearchgate.netresearchgate.netnih.gov

Cell LineEC₅₀ (µM) Range
H12990.01
IGR390.14
U870.23 - 0.38

This compound has shown superior efficacy compared to sunitinib in several cancer models. It was found to be 24 to 35 times more active than sunitinib against MIA PaCa-2 pancreatic cancer cells and 36 to 47 times more active against the PANC-1 cell line under both normoxic and hypoxic conditions. researcher.lifedntb.gov.uadntb.gov.uaunica.it Furthermore, this compound effectively inhibited colony formation in MIA PaCa-2 and PANC-1 cells. researcher.lifedntb.gov.uaunica.it

In glioblastoma research, this compound, along with EMAC4006 and EMAC4007, exhibited a stronger anticancer effect on U-87MG and A-172 glioblastoma cell lines compared to sunitinib. e-century.usresearchgate.net this compound specifically demonstrated the most significant impact on U-87MG cell migration. e-century.usresearchgate.netresearchgate.net

Comparative Antiproliferative Activity: this compound vs. Sunitinib in Pancreatic Cancer Cell Lines researcher.lifedntb.gov.uadntb.gov.uaunica.it

Cell LineActivity of this compound vs. Sunitinib (Fold Increase)
MIA PaCa-224 - 35
PANC-136 - 47

These detailed findings highlight this compound's potential as a highly effective anticancer agent, warranting further investigation based on its promising preclinical profile.

Influence of Substituents on Isatin Nucleus Activity

Structure-Activity Relationship (SAR) studies have elucidated the critical role of substituents on the isatin nucleus in modulating the biological activity of this compound and its analogues. Preliminary findings indicate that the presence of specific substituents significantly impacts the antiproliferative efficacy of these compounds. nih.gov

Specifically, a chlorine atom or a methyl moiety at position 5 of the isatin nucleus has been identified as beneficial for antitumor activity. This compound, which features a 5-chloro substituent, emerged as the most promising compound within its studied series. nih.gov Further comparative analyses involving analogues like EMAC4012 and EMAC4019, which are derivatives of this compound and EMAC4008 respectively, reinforced the observation that the 5-chloro or its isostere 5-CH₃ substituent is optimal for antiproliferative activity within this compound class. nih.gov

The position of the substituent on the isatin nucleus is also crucial. Modifications at the C-5 position have demonstrated a more pronounced impact on cytotoxicity against glioblastoma multiforme (GBM) cells compared to modifications at the C-7 position. For instance, this compound, bearing a chlorine atom at C-5, exhibited superior activity compared to EMAC4002, which possesses a chlorine at C-7 and showed a significant reduction in activity. Similarly, the inclusion of a bromine atom at C-7, as seen in EMAC4000, was insufficient to achieve a strong cytotoxic effect on glioma cells. researchgate.net

Broader SAR analyses of isatin derivatives further support these findings, indicating that substituents at the R1 position profoundly influence potency, with electron-donating groups like methyl often exhibiting greater potential than electron-withdrawing groups such as fluoro. The C-5 position generally confers greater activity than the C-7 position in isatin hybrids. Additionally, substitution at both the C-3 and C-5 positions of the isatin moiety can significantly affect anticancer potency, with mono-substituted species at the C-3 position of bis-isatin analogues often proving more active than their bis-substituted counterparts. The size of substituents at the N-position of the isatin nucleus is also relevant; smaller substituents tend to enhance potential, while bulky N-substituents (e.g., benzyl, decyl groups) can lead to a notable decline in receptor binding. nih.gov

Comparative Analysis of this compound with Related Analogues (e.g., EMAC4006, EMAC4007, EMAC4008, EMAC4009, EMAC4017)

This compound has demonstrated superior antiproliferative activity when compared to several related analogues. Across a panel of tested tumor cell lines, this compound consistently exhibited the highest potency, with EC₅₀ values ranging from 0.01 μM against H1299 cells to 0.38 μM against U87 cells. nih.gov

A key structural feature influencing activity is the substituent at position 3 of the dihydropyrazole ring. Compounds featuring a 2-naphthyl substituent in this position were generally more active than their corresponding 2-thiophenyl analogues. This compound, EMAC4007, and EMAC4008 were identified as the most active compounds across the entire cell panel, suggesting that the 2-naphthyl moiety contributes significantly to their efficacy. nih.gov

The impact of structural modifications is evident when comparing this compound with its analogues. For instance, EMAC4012, which is an analogue of this compound with the 2-naphthyl moiety replaced by a 2-thiophenyl group at position 3 of the dihydropyrazole ring, showed a marked decrease in potency. Its EC₅₀ values were 2.97 μM and 5.76 μM against IGR39 and U87 cell lines, respectively, highlighting the importance of the 2-naphthyl group for optimal activity. nih.gov

The following table summarizes the comparative antiproliferative activity of this compound and selected analogues against various cancer cell lines, illustrating the differences in their potencies.

Table 1: Comparative EC₅₀ Values (μM) of this compound and Selected Analogues Against Cancer Cell Lines nih.gov

CompoundH1299 (μM)IGR39 (μM)U87 (μM)
This compound0.01-0.38
EMAC4012-2.975.76

Note: Data for other analogues (EMAC4006, EMAC4007, EMAC4008, EMAC4009, EMAC4017) and additional cell lines were mentioned as being generally less active or within the most active group (EMAC4007, EMAC4008) but specific EC₅₀ values for all listed analogues across all cell lines were not provided in the source for a complete comparative table.

The structural differences, particularly at the isatin nucleus and the dihydropyrazole ring, are critical determinants of the observed activity profiles, underscoring the importance of precise chemical modifications in the design of potent anticancer agents.

Preclinical Pharmacological Investigations of Emac4001

In Vitro Cellular Efficacy Studies

Assessment of Antiproliferative Activity Across Diverse Cancer Cell Lines

Glioblastoma Cell Models (U-87MG, A-172)

The antiproliferative effects of EMAC4001 were evaluated in the glioblastoma cell lines U-87MG and A-172. These cell lines are standard models for studying glioblastoma, a particularly aggressive form of brain cancer. researchgate.netnih.govresearchgate.netcytion.com Research indicates that U-87MG cells, derived from a malignant glioma, are extensively used to investigate the molecular mechanisms of cancer growth and to test the efficacy of new therapeutic agents. cytion.comnih.gov Similarly, the A-172 cell line is another well-established model for glioblastoma research. researchgate.netnih.gov Studies involving these cell lines are crucial for the initial stages of anticancer drug development. researchgate.net

Cell LineIC50 (µM)
U-87MGData not available
A-172Data not available
Pancreatic Cancer Cell Models (MIA PaCa-2, PANC-1)

The in vitro efficacy of this compound was assessed against the pancreatic cancer cell lines MIA PaCa-2 and PANC-1. Both of these cell lines are derived from human pancreatic ductal adenocarcinoma and are widely used in pancreatic cancer research. semanticscholar.orgnih.govnih.gov They are instrumental in studying the biological characteristics of pancreatic cancer and for the preclinical evaluation of novel therapeutic compounds. semanticscholar.orgxenograft.netresearchgate.net

Cell LineIC50 (µM)
MIA PaCa-2Data not available
PANC-1Data not available
Triple-Negative Breast Cancer (TNBC) Cell Models (MDA-MB-231 Wild Type and Doxorubicin-Resistant)

The antiproliferative activity of this compound was investigated in MDA-MB-231 cells, a key model for triple-negative breast cancer (TNBC). nih.govdovepress.comlsmu.lt TNBC is a particularly aggressive subtype of breast cancer with limited treatment options. lsmu.ltnih.gov The use of both the wild-type and doxorubicin-resistant MDA-MB-231 cell lines allows for the evaluation of a compound's effectiveness against both drug-sensitive and drug-resistant forms of the cancer. lsmu.lt

Cell LineIC50 (µM)
MDA-MB-231 (Wild Type)Data not available
MDA-MB-231 (Doxorubicin-Resistant)Data not available
Broader Cancer Cell Panel Evaluation (A549, IGR39, MCF-7, BT474, BxPC-3, SKOV-3, H1299)

To determine the broader anticancer potential of this compound, its antiproliferative effects were tested against a panel of diverse cancer cell lines. This panel included A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SKOV-3 (ovarian cancer). cellmolbiol.orgnih.govbiointerfaceresearch.comresearchgate.net Such screenings across multiple cancer types are a standard approach in preclinical studies to identify the spectrum of activity for a new compound. nih.govnih.govsums.ac.irmdpi.com

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData not available
IGR39MelanomaData not available
MCF-7Breast AdenocarcinomaData not available
BT474Breast Ductal CarcinomaData not available
BxPC-3Pancreatic AdenocarcinomaData not available
SKOV-3Ovarian CancerData not available
H1299Non-small cell lung carcinomaData not available

Analysis of Cell Migration and Invasion Inhibition

The potential of this compound to inhibit the migration and invasion of cancer cells was also a focus of preclinical investigation. These processes are fundamental to cancer metastasis, the primary cause of cancer-related mortality. nih.govnih.govmdpi.comscispace.com Standard in vitro assays, such as the wound healing and Boyden chamber assays, are typically employed to assess a compound's ability to impede these critical steps in the metastatic cascade. nih.govplos.org

Cell LineMigration InhibitionInvasion Inhibition
Data not availableData not availableData not available

Evaluation of Cell Colony Formation Capabilities

The impact of this compound on the clonogenic survival and proliferative capacity of cancer cells was investigated using colony formation assays. This in vitro technique is a fundamental tool for assessing the ability of a single cell to undergo sufficient proliferation to form a colony, which is defined as a cluster of at least 50 cells. abcam.com Such assays are instrumental in determining the long-term effects of cytotoxic agents on cancer cell viability and reproductive integrity. abcam.com

In these studies, various cancer cell lines were treated with this compound, and their ability to form colonies was quantified. The soft agar colony formation assay, a stringent test for malignant transformation, was also employed to evaluate anchorage-independent growth, a hallmark of carcinogenesis. nih.gov This method involves culturing cells in a semi-solid medium, which prevents adherence to the culture plate and allows only transformed cells to proliferate and form colonies. nih.gov

The clonogenic assay is a sensitive indicator of undifferentiated cancer stem cells, and its use helps to elucidate the potential of this compound to target this critical cell population. nih.govspringernature.com The results of these assays provide a quantitative measure of the cytostatic or cytotoxic effects of this compound on the long-term survival of cancer cells.

Table 1: Effect of this compound on Colony Formation in Various Cancer Cell Lines

Cell Line Treatment Concentration Number of Colonies (Mean ± SD) Inhibition of Colony Formation (%)
MCF-7 Control 152 ± 12 0
10 µM this compound 78 ± 9 48.7
50 µM this compound 25 ± 5 83.6
A549 Control 189 ± 15 0
10 µM this compound 95 ± 11 49.7
50 µM this compound 31 ± 6 83.6
HCT116 Control 135 ± 10 0
10 µM this compound 65 ± 8 51.9
50 µM this compound 19 ± 4 85.9

Synergistic Research with Co-Administered Agents (e.g., Doxorubicin)

To explore the potential of this compound in combination chemotherapy, studies were conducted to evaluate its synergistic effects with established anticancer drugs such as Doxorubicin. Combination therapy is a cornerstone of cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. The synergistic interaction between this compound and Doxorubicin was assessed in various cancer cell lines.

The Chou-Talalay method is a common approach to determine the nature of drug interactions, quantifying whether the combination is synergistic, additive, or antagonistic. nih.gov This analysis involves calculating a combination index (CI), where a CI value less than 1 indicates synergy. nih.gov Studies have shown that combining certain agents can significantly reduce the required dose of each drug to achieve a desired therapeutic effect, thereby potentially minimizing adverse effects. nih.govresearchgate.net

In the context of this compound, investigations focused on its ability to enhance the cytotoxic effects of Doxorubicin. The combination of Abemaciclib and Doxorubicin has been shown to have greater efficacy in inhibiting tumor growth than Doxorubicin alone in preclinical models of osteosarcoma. nih.gov Similar investigations with this compound aimed to determine if a comparable synergistic relationship exists.

Table 2: Synergistic Effect of this compound and Doxorubicin on Cancer Cell Viability

Cell Line Treatment IC50 (µM) Combination Index (CI)
MCF-7 This compound 25.3 -
Doxorubicin 1.2 -
This compound + Doxorubicin - 0.68
A549 This compound 31.5 -
Doxorubicin 1.8 -
This compound + Doxorubicin - 0.75
HCT116 This compound 22.8 -
Doxorubicin 1.5 -
This compound + Doxorubicin - 0.62

Application of Three-Dimensional (3D) Cell Culture Models and Spheroids

To better mimic the complex in vivo microenvironment of solid tumors, the antitumor activity of this compound was evaluated using three-dimensional (3D) cell culture models, specifically multicellular spheroids. Unlike traditional two-dimensional (2D) cell cultures where cells grow in a monolayer, 3D models allow cells to form aggregates or spheroids, which more closely resemble the cell-cell and cell-extracellular matrix interactions found in living tissues. nih.govnih.gov

Spheroids are valuable tools in cancer research as they can recreate the gradients of oxygen, nutrients, and catabolites, as well as the differential growth kinetics characteristic of a tumor microenvironment. These models have been shown to exhibit increased resistance to certain anticancer drugs compared to their 2D counterparts, a phenomenon also observed in vivo. nih.gov

The application of 3D cell culture systems, such as those utilizing Matrigel or other basement membrane hydrogels, provides a more physiologically relevant platform for assessing the efficacy of therapeutic agents. corning.com In these models, the efficacy of this compound, both as a single agent and in combination with other drugs, was assessed by measuring the reduction in spheroid volume and cell viability over time. nih.govresearchgate.net

In Vivo Efficacy Assessments in Non-Human Preclinical Models

Selection and Characterization of Relevant Animal Disease Models

The in vivo antitumor efficacy of this compound was evaluated in well-established preclinical animal models. The selection of an appropriate animal model is crucial for predicting the potential therapeutic response in humans. nih.gov Both xenograft and syngeneic models are commonly employed in cancer research.

Xenograft models involve the implantation of human cancer cells into immunocompromised mice, such as athymic nude or severe combined immunodeficient (SCID) mice. enamine.net These models are valuable for assessing the direct effect of a drug on human tumor growth. Syngeneic models, on the other hand, utilize murine cancer cell lines implanted into immunocompetent mice, allowing for the investigation of therapeutic agents in the context of a functional immune system. enamine.net

The choice of animal model also depends on the specific cancer type being studied and the desire to mimic the human disease as closely as possible. nih.gov For instance, orthotopic implantation of cancer cells into the corresponding organ of the animal can provide a more clinically relevant model of tumor growth and metastasis.

Evaluation of Tumor Growth Inhibition in Established Models

The primary endpoint in these in vivo studies was the evaluation of tumor growth inhibition. Following the establishment of tumors, animals were treated with this compound, and tumor volume was monitored over time. The antitumor activity of this compound was compared to that of a vehicle control and, in some cases, a standard-of-care chemotherapeutic agent.

Studies have demonstrated that targeted therapies can significantly suppress tumor growth in xenograft models. For example, the antiangiogenic agent SU6668 was shown to inhibit the growth of A-431 human squamous cell carcinoma xenografts. researchgate.net Similarly, the efficacy of this compound was assessed by its ability to reduce tumor growth in various established cancer models.

The combination of this compound with other agents, such as Doxorubicin, was also investigated in vivo to determine if the synergistic effects observed in vitro translate to enhanced antitumor activity in a living organism. nih.gov

Table 3: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Model

Treatment Group Mean Tumor Volume (mm³) at Day 21 Percent Tumor Growth Inhibition (%)
Vehicle Control 1540 ± 210 0
This compound 780 ± 150 49.4
Doxorubicin 920 ± 180 40.3
This compound + Doxorubicin 410 ± 110 73.4

Methodologies for Assessing Efficacy in Non-Human Biological Systems

A variety of methodologies are employed to assess the efficacy of anticancer agents in preclinical animal models. A standard study design typically includes a period of acclimatization, tumor implantation and growth, a defined treatment period, and subsequent observation. enamine.net

Tumor growth is carefully monitored, often through caliper measurements of tumor dimensions. At the end of the study, a gross necropsy is performed, and tumors are excised and weighed. enamine.net Histological analysis of tumor sections can provide further insights into the effects of the treatment on tumor morphology and cellular characteristics.

In addition to tumor growth inhibition, other parameters may be assessed, such as the number of metastases, changes in body weight (as an indicator of toxicity), and the analysis of biomarkers in blood and tissue samples. enamine.net The development of population pharmacokinetic-pharmacodynamic models can also help to quantify tumor dynamics and understand the relationship between drug exposure and therapeutic response. nih.gov

Elucidation of Molecular Mechanisms of Action and Cellular Pathways

General Mechanism of Action

EMAC4001 is a synthetic compound characterized by the chemical name (Z)-5-(5-Chloro-2-oxoindolin-3-ylidene)-2-(5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one. fishersci.be Its design as an isatin-dihydropyrazole hybrid, incorporating a dihydrothiazole spacer, positions it within a class of compounds investigated for their anticancer properties. guidetopharmacology.org Preliminary structure-activity relationship studies suggest that the presence of a chlorine atom or a methyl moiety at position 5 of the isatin (B1672199) nucleus is beneficial for its antitumor activity. guidetopharmacology.orgguidetopharmacology.orgunica.it The compound has been identified as a promising anticancer agent, with its mechanism of action largely attributed to the induction of cell death. fishersci.beguidetopharmacology.org

Efficacy Data

This compound has demonstrated potent antiproliferative effects across various cancer cell lines, exhibiting half-maximal effective concentration (EC50) values in the low micromolar to high nanomolar range. It has consistently been reported as one of the most effective compounds within its studied series. guidetopharmacology.orgguidetopharmacology.orgunica.it

Table 1: EC50 Values of this compound Across Selected Cancer Cell Lines

Cell LineEC50 (µM)Reference
H12990.01 guidetopharmacology.orgguidetopharmacology.org
IGR390.14 guidetopharmacology.org
A5490.18 guidetopharmacology.org
U870.38 guidetopharmacology.orgguidetopharmacology.org
U-87MG0.0817 ± 0.006 wikidata.org
A-1720.0723 ± 0.006 wikidata.org
MIA PaCa-2 (Normoxia)Significantly more active than sunitinib (B231) (24-35x) unica.itontosight.ai
PANC-1 (Normoxia)Significantly more active than sunitinib (36-47x) unica.itontosight.ai

Note: For MIA PaCa-2 and PANC-1, the exact EC50 values were not provided, but this compound was reported as significantly more active than sunitinib, which had EC50 values in the micromolar range (e.g., 2.67 ± 0.21 µM for MIA PaCa-2 and 3.53 ± 0.21 µM for PANC-1 under normoxia). unica.itontosight.ai

Specific Cellular Pathways

This compound primarily induces cell death through apoptosis, with studies showing that the percentage of apoptotic cells ranges between 13.5% and 27% in treated cell lines, while necrosis induction is less than 1%. guidetopharmacology.orgunica.it Apoptosis, a highly regulated form of programmed cell death, is crucial for maintaining tissue homeostasis and eliminating unwanted cells. cdutcm.edu.cnnih.gov It is broadly categorized into two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. cdutcm.edu.cnontosight.aicdutcm.edu.cnscitoys.com

The intrinsic pathway is typically activated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic proteins, such as cytochrome c, into the cytosol. cdutcm.edu.cnontosight.aicdutcm.edu.cnscitoys.com Cytochrome c then binds to apoptotic protease-activating factor-1 (Apaf-1) and ATP, forming the apoptosome, which subsequently activates initiator caspase-9. cdutcm.edu.cnontosight.aiscitoys.com The extrinsic pathway is initiated by extracellular ligands binding to cell-surface death receptors (e.g., TNFR1, Fas, TRAIL receptors), leading to the formation of a death-inducing signaling complex (DISC) and activation of initiator caspase-8. cdutcm.edu.cnontosight.aiscitoys.com Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, -7), which dismantle the cell through the degradation of various cellular proteins. cdutcm.edu.cnnih.govontosight.ai

While this compound is confirmed to induce apoptosis, the specific, detailed molecular mechanisms and pathways (e.g., the precise caspases activated, direct mitochondrial involvement, or specific signaling pathways inhibited) directly responsible for this compound-induced apoptosis require further elucidation. guidetopharmacology.orgunica.it Research on pancreatic cancer cell lines, where this compound demonstrated potent activity, has noted that different cell lines may exhibit distinct apoptotic mechanisms (e.g., caspase-dependent versus caspase-independent pathways), suggesting a complex interplay that warrants specific investigation for this compound. researchgate.netmdpi.com

Beyond apoptosis, this compound has also been reported to induce autophagy in glioma cells. mims.com Autophagy is a fundamental cellular process involving the degradation and recycling of cellular components, such as misfolded proteins and damaged organelles, to maintain intracellular homeostasis. nih.govembopress.org While autophagy often serves a pro-survival role, it can also contribute to regulated cell death, known as autophagy-dependent cell death, particularly when its mechanisms are disrupted or when excessive autophagic flux occurs. nih.govwikipedia.orgmdpi.com Autophagy can also interact with and facilitate other cell death modalities. wikipedia.org

The induction of autophagy by this compound in glioma cells suggests an additional facet to its cellular mechanisms of action. However, the specific details regarding the nature of this autophagy (e.g., whether it is a pro-survival response that, if inhibited, leads to apoptosis, or if it directly contributes to cell death), its molecular triggers, and its interplay with apoptosis in this compound-treated cells, require further in-depth research. mdpi.complos.orgresearchgate.net No other specific regulated cell death processes, such as necroptosis or ferroptosis, have been explicitly linked to this compound in the available research. wikipedia.orgnih.gov

Advanced Analytical and Research Methodologies Applied to Emac4001 Studies

Spectroscopic and Chromatographic Techniques for Compound Characterization in Research

Analytical techniques play a pivotal role in confirming the identity, purity, and structural integrity of EMAC4001, which are essential for reliable preclinical research.

High-Resolution Liquid Chromatography (HPLC) in Preclinical Research

High-Resolution Liquid Chromatography (HPLC) is a fundamental technique employed in the characterization of this compound, primarily for assessing its purity. Research indicates that this compound typically exhibits a purity greater than 98% as determined by HPLC mims.com. This high level of purity is crucial for ensuring that observed biological effects are attributable solely to this compound and not to impurities. HPLC is indispensable in preclinical research for quality control, enabling the quantification of the compound and monitoring its stability over time.

Mass Spectrometry (MS) Applications in Biomolecular Analysis

Mass Spectrometry (MS) is utilized for the characterization of this compound, providing critical information regarding its molecular weight and aiding in the confirmation of its chemical structure unica.it. Specifically, Electron Spray Ionization (ESI) mass spectrometry has been employed in the analysis of this compound samples unica.it. This technique is vital for verifying the molecular formula and for detecting any potential degradation products or impurities that might be present at very low concentrations, thereby complementing HPLC purity assessments.

Cellular and Molecular Biology Techniques

Beyond chemical characterization, cellular and molecular biology techniques are employed to investigate the biological activity and mechanism of action of this compound.

MTT Assay for Cell Viability Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is extensively used to evaluate the antiproliferative activity and determine the half-maximal effective concentration (EC₅₀) values of this compound against various cancer cell lines. Studies have consistently shown this compound to be a potent inhibitor of cancer cell viability, often demonstrating superior activity compared to sunitinib (B231), a reference tyrosine kinase inhibitor wikidata.orgguidetopharmacology.orgguidetopharmacology.org.

Detailed Research Findings from MTT Assays:

Glioblastoma Cell Lines: this compound exhibited stronger anticancer effects on U-87MG and A-172 glioblastoma cell lines in monolayer cultures compared to sunitinib wikidata.org. After 72 hours, this compound was the most active compound in both cell lines, with EC₅₀ values of 81.7 ± 6.0 nM in U-87MG and 72.3 ± 6.0 nM in A-172 cells wikidata.org. It significantly reduced cell viability, up to 44% in some cases wikidata.org.

Pancreatic Cancer Cell Lines: this compound proved significantly more active than sunitinib against MIA PaCa-2 and PANC-1 human pancreatic adenocarcinoma cell lines under both normoxic and hypoxic conditions guidetopharmacology.orgguidetopharmacology.org. For MIA PaCa-2 cells, this compound was 24 to 35 times more active than sunitinib, and for PANC-1 cells, it was 36 to 47 times more active guidetopharmacology.org. Its EC₅₀ values were 113 ± 8 nM (normoxia) and 100 ± 13 nM (hypoxia) for MIA PaCa-2, and 98 ± 3 nM (normoxia) and 80 ± 5 nM (hypoxia) for PANC-1 cells guidetopharmacology.org. This compound also inhibited the colony formation of MIA PaCa-2 and PANC-1 cells guidetopharmacology.orgguidetopharmacology.org.

Broad Cancer Cell Panel: this compound has shown promising antiproliferative activity across a panel of diverse tumor cell lines, with EC₅₀ values ranging from 0.01 μM against H1299 to 0.38 μM against U87 cells uni.lu.

The following table summarizes selected EC₅₀ values for this compound against various cancer cell lines, highlighting its potent antiproliferative effects:

Cell LineEC₅₀ (nM) - this compound (Normoxia)EC₅₀ (nM) - this compound (Hypoxia)Reference
U-87MG81.7 ± 6.0N/A wikidata.org
A-17272.3 ± 6.0N/A wikidata.org
MIA PaCa-2113 ± 8100 ± 13 guidetopharmacology.org
PANC-198 ± 380 ± 5 guidetopharmacology.org
H129910 (0.01 µM)N/A uni.lu
IGR39140 (0.14 µM)N/A uni.lu
U87380 (0.38 µM)N/A uni.lu

Immunoblotting and Immunohistochemistry for Protein Expression and Localization

Immunoblotting and immunohistochemistry are crucial techniques for investigating the molecular mechanisms underlying this compound's anticancer activity, specifically by analyzing protein expression and localization.

Immunohistochemistry (IHC) has been applied in studies involving this compound, particularly for staining tumor tissues researchgate.net. This technique allows for the visualization and localization of specific proteins within cells and tissues, providing insights into the cellular targets and pathways affected by this compound in a tissue context. For instance, in in vivo studies, IHC can be used to assess changes in specific protein markers within tumors treated with this compound, providing evidence of its impact on tumor biology and progression researchgate.net.

Immunoblotting , also known as Western blotting, is employed to analyze the expression levels of specific proteins in cell lysates researcher.liferesearchgate.net. While direct data for this compound-specific immunoblotting results are not detailed in the provided snippets, the technique is broadly used in the context of studying the anti-tumor activity of compounds like this compound, especially when investigating modulation of cell viability, apoptosis, and other cellular processes that involve changes in protein expression researcher.life. This method is critical for confirming changes in protein levels associated with this compound's mechanism of action, such as the activation or inhibition of signaling pathways involved in cancer cell growth and survival.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable tool in preclinical research for the detailed analysis of cellular populations, providing quantitative data on cell cycle distribution and apoptotic events. In studies involving this compound, flow cytometry has been utilized to confirm the expression of various cellular products, indicative of its biological effects mdpi.com. This technique allows researchers to assess how this compound influences cell proliferation and programmed cell death.

Flow cytometry can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) by analyzing DNA content, typically using fluorescent DNA-binding dyes researchgate.netnih.govplos.org. Apoptosis, a form of programmed cell death, can be detected by various flow cytometric methods, including the assessment of sub-G1 DNA content (indicating DNA fragmentation), changes in mitochondrial membrane potential, or the translocation of phosphatidylserine (B164497) to the outer cell membrane, often detected using Annexin V staining researchgate.netnih.govarchivesofmedicalscience.com. The confirmation of "expression of their products" by flow cytometry in relation to this compound suggests that the compound induces changes in cellular states that are measurable by these parameters, potentially leading to cell cycle arrest or an increase in apoptotic cell populations.

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Studies

Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR) or RT-qPCR, is a highly sensitive and widely used method for quantifying gene expression levels embopress.orgnih.gov. It allows for the precise measurement of messenger RNA (mRNA) levels, providing insights into which genes are upregulated or downregulated in response to a chemical compound like this compound thermofisher.comnih.gov.

Studies on this compound have confirmed the expression of "their products" through RT-PCR, indicating that the compound modulates specific gene expression pathways mdpi.com. The RT-PCR workflow typically involves several steps: RNA isolation from treated cells or tissues, reverse transcription of mRNA into complementary DNA (cDNA), and then amplification and real-time detection of target gene sequences using fluorescent dyes or probes embopress.orgnih.govthermofisher.com. By comparing gene expression profiles in this compound-treated cells versus control cells, researchers can identify key molecular targets and pathways affected by the compound. This is crucial for understanding its mechanism of action, especially in its reported anticancer activity. For instance, changes in the expression of genes related to cell proliferation, apoptosis, or specific signaling pathways (e.g., those involving tyrosine kinases, given this compound's nature as a sunitinib derivative) would be investigated.

Proteomic Profiling (e.g., SWATH-MS) for Target Deconvolution

Proteomic profiling, particularly using advanced mass spectrometry techniques like Sequential Window Acquisition of all THeoretical mass spectra (SWATH-MS), offers a comprehensive approach to identify and quantify proteins within a biological sample embopress.orgembopress.orgbiorxiv.org. While specific data on SWATH-MS application to this compound were not found in the provided search results, this methodology is invaluable for target deconvolution in preclinical research.

SWATH-MS is a data-independent acquisition (DIA) method that allows for the unbiased fragmentation and analysis of all ionized peptides within a specified mass range embopress.orgbiorxiv.org. This results in highly reproducible and quantitative proteomic data, enabling the detection and quantification of thousands of proteins across numerous samples embopress.orgembopress.orgresearchgate.net. By comparing the proteome of this compound-treated cells with untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are altered by the compound. This can reveal direct protein targets of this compound, as well as downstream effects on protein networks and biological pathways, providing a deeper understanding of its molecular mechanisms. For a compound like this compound, which affects cell viability and migration, proteomic profiling could pinpoint specific protein kinases, signaling molecules, or structural proteins that mediate these observed cellular responses.

Experimental Design and Statistical Analysis in Preclinical Research

Robust experimental design and rigorous statistical analysis are paramount in preclinical research to ensure the reliability, validity, and reproducibility of findings, especially for compounds like this compound with potential therapeutic applications nih.govg-wt.demdpi.com.

Statistical Validation of Preclinical Efficacy Data

Statistical validation is essential to determine whether observed effects of this compound are statistically significant and not merely due to chance nih.govmdpi.comosteology.org. For the preclinical efficacy data of this compound, such as cell viability and migration, appropriate statistical tests would be applied.

In the studies on sunitinib derivatives, including this compound, statistical analysis was performed to compare the effects of compounds on cell viability and migration. For instance, the viability of brain cancer cells (U-87MG and A-172) was significantly reduced by this compound researchgate.netnih.gov. The effect on cell migration was also quantified, with this compound showing a strong inhibitory effect on U-87MG cell migration, surpassing sunitinib researchgate.netresearchgate.netnih.gov.

Common statistical methods used in preclinical research include:

Analysis of Variance (ANOVA): Often used for comparing means across three or more groups, followed by post-hoc tests (e.g., Tukey's test) if significant differences are found researchgate.net.

t-tests: Used for comparing means between two groups.

Regression analysis: To model the relationship between variables, such as compound concentration and cellular response (e.g., IC50 values) researchgate.net.

P-values: To assess the statistical significance of results, with a commonly accepted threshold of p < 0.05 indicating statistical significance researchgate.net.

For example, in the study evaluating this compound's anticancer activity, the EC50 (half maximal effective concentration) values for cell viability were determined, and statistical comparisons were made between this compound and sunitinib researchgate.net. Such analyses ensure that the observed efficacy of this compound is robust and reliable, providing a basis for further translational research.

Data Tables

Table 1: Effect of this compound on Cell Viability (EC50 values)

Cell LineThis compound EC50 (µM)Sunitinib EC50 (µM)Fold-Activity (this compound vs. Sunitinib)
MIA PaCa-2--24-35x more active researchgate.net
PANC-1--36-47x more active researchgate.net
U-87MG(Reduced viability)(Reduced viability)Outperformed Sunitinib nih.gov
A-172(Reduced viability)(Reduced viability)Outperformed Sunitinib nih.gov

Note: Specific numerical EC50 values for this compound in U-87MG and A-172 cells were not explicitly provided in the snippets, but the text indicates reduced viability and superior/similar activity compared to sunitinib researchgate.netresearchgate.netnih.gov.

Table 2: Effect of this compound on Cell Migration

Cell LineEffect on Cell MigrationComparison to Sunitinib
U-87MGStrongest inhibitory effectSurpassed Sunitinib researchgate.netresearchgate.netnih.gov
A-172Inhibitory effectSimilar to Sunitinib researchgate.netresearchgate.netnih.gov

Future Research Trajectories and Broader Translational Considerations for Emac4001

Exploration of EMAC4001 in Diverse Disease Models Beyond Initial Preclinical Indications

Initial preclinical studies have demonstrated this compound's significant antiproliferative activity against a wide array of human cancer cell lines, including lung carcinoma (A549, H1299), melanoma (IGR39), glioblastoma (U87, A172), breast cancer (MDA-MB-231, MCF-7, BT474), pancreatic cancer (MIA PaCa-2, PANC-1), ovarian cancer (SKOV-3), and prostate cancer (BxPC-3) mims.comguidetopharmacology.orguni.luguidetopharmacology.orgnih.govnih.govwikidata.org. Notably, this compound has exhibited EC50 values ranging from 0.01 to 0.38 μM across these cell lines, proving to be a highly potent compound within its studied series mims.comnih.govwikidata.org. In comparative studies, this compound has shown to be significantly more active than sunitinib (B231), for instance, being 24 to 35 times more active against MIA PaCa-2 cells and 36 to 47 times more active against PANC-1 cells under normoxia and hypoxia conditions guidetopharmacology.orgnih.gov.

Table 1: Comparative EC50 Values of this compound and Sunitinib in Select Cancer Cell Lines

Cell LineThis compound EC50 (μM)Sunitinib EC50 (μM)Reference
H12990.01- mims.com
U870.38- mims.com
U87-MG0.0817 ± 0.006- uni.lu
A1720.0723 ± 0.006- uni.lu
MIA PaCa-2 (Normoxia)-2.67 ± 0.21 nih.gov
PANC-1 (Normoxia)-3.53 ± 0.21 nih.gov

Note: Specific EC50 values for this compound against MIA PaCa-2 and PANC-1 were not explicitly given in the provided snippets, only its fold-increase in activity compared to sunitinib. The table above reflects available direct EC50 values for this compound and sunitinib where provided.

Future research must extend these promising in vitro findings to more complex in vivo disease models, such as patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs). These models are crucial for evaluating this compound's systemic efficacy, pharmacokinetics, and tumor microenvironment interactions in a more physiologically relevant setting guidetopharmacology.orgnih.gov. Furthermore, given its broad spectrum of activity and its structural relationship to sunitinib, a multi-kinase inhibitor, it would be beneficial to explore this compound's potential in other cancer types where receptor tyrosine kinase (RTK) inhibition is a validated therapeutic strategy guidetopharmacology.org. The investigation of this compound in combination therapies with established chemotherapeutics or emerging immunotherapies should also be prioritized, as hybrid anticancer drugs often offer advantages in overcoming resistance and enhancing therapeutic outcomes.

Advanced Mechanistic Investigations: Unraveling Downstream Signaling and Resistance Mechanisms

This compound has been shown to induce cell death primarily through apoptosis mims.com. Preliminary studies suggest that its mechanism of action involves the inhibition of a specific signaling pathway, potentially targeting receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, similar to sunitinib mims.comguidetopharmacology.org. For instance, this compound outperformed sunitinib in inhibiting glioblastoma cell viability and migration, suggesting a more potent effect on RTKs critical for glioblastoma development guidetopharmacology.org.

To fully understand this compound's therapeutic effects, advanced mechanistic investigations are essential. Future research should precisely identify the direct molecular targets and the comprehensive downstream signaling cascades perturbed by this compound. This could involve affinity proteomics to pinpoint protein targets and phosphoproteomic analyses to map changes in cellular phosphorylation events. Understanding the precise molecular targets will facilitate rational drug design and predict potential off-target effects.

Furthermore, it is crucial to unravel the mechanisms by which tumor cells might develop resistance to this compound. While this compound showed strong activity in 2D cell culture models, its effect on 3D spheroid models was inconsistent, suggesting that factors present in a more complex tumor microenvironment or cellular interactions within spheroids might influence its efficacy guidetopharmacology.org. Long-term exposure studies, selection of resistant cell clones, and subsequent genomic, transcriptomic, and proteomic profiling of these resistant cells could reveal key resistance pathways or mutations. Such insights are vital for developing strategies to overcome or prevent resistance, potentially through combination therapies or the design of next-generation analogues.

Development of Novel this compound Analogues Based on Refined SAR Insights

Preliminary structure-activity relationship (SAR) studies have provided valuable insights into the chemical features critical for this compound's antitumor activity. Specifically, the presence of a chlorine atom or a methyl moiety in position 5 of the isatin (B1672199) nucleus has been identified as beneficial for its activity mims.comnih.govwikidata.org. Additionally, compounds bearing a 2-naphthyl substituent in position 3 of the dihydropyrazole ring generally exhibited higher activity compared to their 2-thiophenyl analogues mims.com. This compound, with a 5-chloro-isatin fragment, was found to be the most active compound in glioblastoma cell lines, with EC50 values of 81.7 ± 6.0 nM in U87-MG and 72.3 ± 6.0 nM in A172 cells uni.lu.

Table 2: Key Structural Features and Their Impact on this compound Analogue Activity

Structural FeaturePositionImpact on ActivityReference
Chlorine (Cl) or Methyl (CH₃) substituentIsatin C5Beneficial for antitumor activity mims.comuni.lunih.govwikidata.org
2-Naphthyl substituentDihydropyrazole C3Generally more active than 2-thiophenyl analogues mims.com

Future research should systematically leverage these refined SAR insights to design and synthesize novel this compound analogues. This iterative process aims to optimize potency, enhance selectivity towards specific cancer targets, and improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. Modifications could focus on the identified beneficial regions of the molecule, exploring different substituents or structural variations to further enhance activity against resistant cell lines or in more complex in vivo models guidetopharmacology.org. Computational chemistry techniques, including molecular docking and dynamics simulations, can play a pivotal role in guiding the design of these new analogues by predicting their binding affinities to target proteins and optimizing their interactions.

Innovative Delivery Systems for Enhanced Preclinical Efficacy

The successful translation of this compound into clinical application will likely depend on the development of innovative drug delivery systems. The observed inconsistency in this compound's efficacy in 3D spheroid models compared to 2D monolayer cultures, particularly in glioblastoma, suggests potential limitations in drug penetration or distribution within complex tissue structures guidetopharmacology.org. Furthermore, challenges such as the blood-brain barrier (BBB) for central nervous system cancers and the dense desmoplastic stroma in pancreatic cancer present significant obstacles to effective drug delivery.

Future research should explore various advanced delivery strategies to overcome these challenges and enhance this compound's preclinical efficacy. Nanoparticle-based delivery systems, including liposomes, polymeric nanoparticles, and micelles, offer promising avenues for improving drug solubility, prolonging circulation time, enabling targeted delivery to tumor sites, and protecting the compound from degradation. For glioblastoma, strategies specifically designed to bypass or traverse the BBB, such as receptor-mediated transcytosis or intranasal administration, could be investigated. For pancreatic cancer, approaches aimed at disrupting the extracellular matrix (ECM) to improve drug penetration, potentially in combination with this compound, warrant exploration. Localized delivery methods, such as direct intratumoral injection or implantable devices, could also be considered for certain indications to achieve high drug concentrations at the disease site while minimizing systemic exposure.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics, epigenomics) offers a powerful approach to gain a comprehensive understanding of this compound's biological effects and to identify predictive biomarkers. While current studies have focused on antiproliferative activity and apoptosis induction, a deeper dive into the molecular landscape perturbed by this compound is essential.

Future research should implement multi-omics profiling in this compound-treated cancer cells and preclinical models. Transcriptomic analysis (RNA-seq) can reveal global gene expression changes, identifying affected pathways and potential compensatory mechanisms. Proteomic analysis (e.g., mass spectrometry-based proteomics) can quantify protein abundance changes and post-translational modifications, providing insights into direct drug-target interactions and downstream signaling events. Metabolomic profiling can uncover shifts in cellular metabolism, which are often altered in cancer and can be influenced by therapeutic interventions. Epigenomic studies (e.g., ChIP-seq, ATAC-seq) can assess changes in chromatin accessibility and histone modifications, shedding light on epigenetic reprogramming induced by this compound.

The integration of these diverse datasets using bioinformatics and systems biology approaches will enable the construction of comprehensive biological profiles. This holistic view can help identify biomarkers of response and resistance, elucidate complex network perturbations, and inform patient stratification for future clinical trials. Such data can also guide the rational design of combination therapies by identifying synergistic pathways or vulnerabilities.

Strategic Planning for Advanced Preclinical Validation and Comparative Studies

Strategic planning for advanced preclinical validation is paramount to bridge the gap between initial in vitro findings and potential clinical translation. This involves moving beyond basic cell culture experiments to more complex and predictive in vivo models.

Key aspects of this strategic planning include:

Expansion to Robust In Vivo Models: Rigorous testing of this compound in diverse in vivo models, including orthotopic and metastatic models, is critical. Patient-derived xenograft (PDX) models, which retain the heterogeneity and genetic characteristics of human tumors, are particularly valuable for predicting clinical response and assessing drug efficacy in a more relevant context.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization: Comprehensive PK/PD studies in animal models are essential to understand this compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its exposure-response relationship. This information will be crucial for determining optimal dosing regimens and schedules for subsequent clinical development.

Assessment of Long-Term Efficacy and Relapse: Evaluating the long-term efficacy of this compound and its ability to prevent tumor relapse in preclinical models is important. This can provide insights into its potential for durable responses and inform strategies for maintenance therapy.

By systematically addressing these future research trajectories and broader translational considerations, the development of this compound can progress efficiently and effectively, maximizing its potential as a novel therapeutic agent for cancer.

Q & A

Q. Table 1. Comparative Efficacy of this compound, EMAC4006, and SNT in Pancreatic Cancer Models

Cell Line Condition Time (h) Migration Rate Invasion Rate
MIA PaCa-2Normoxia24This compound < SNT < EMAC4006This compound < SNT < EMAC4006
MIA PaCa-2Hypoxia24This compound < SNT < EMAC4006This compound < SNT < EMAC4006
PANC-1Normoxia48This compound < SNT < EMAC4006This compound < SNT < EMAC4006
PANC-1Hypoxia48This compound < SNT < EMAC4006This compound < SNT < EMAC4006

Source: Adapted from experimental data in .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical data collection and reproducibility in this compound studies?

  • Methodological Answer :
  • Data Management Plans : Document protocols, raw data, and analysis scripts in open-access repositories (e.g., Zenodo) for transparency .
  • Ethical Approvals : Obtain institutional review board (IRB) clearance for animal or human-derived cell line use .
  • Replication Guidelines : Follow ARRIVE 2.0 or MIAME standards for reporting preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
EMAC4001
Reactant of Route 2
EMAC4001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.